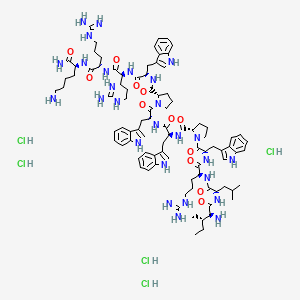
Oleoyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleoyl is a term often used to describe the presence of an oleic acid moiety in a compound. Oleic acid is a monounsaturated fatty acid with the chemical formula C18H34O2. It is commonly found in various natural oils, such as olive oil, and is known for its beneficial properties in both health and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Oleoyl compounds can be synthesized through various methods. One common approach is the reaction of oleic acid with thionyl chloride, phosphorus trichloride, or oxalyl chloride to produce this compound chloride . This reaction typically requires an organic solvent such as carbon tetrachloride and yields this compound chloride, which can then be used to synthesize other this compound derivatives.
Industrial Production Methods
In industrial settings, this compound compounds are often produced through the esterification of oleic acid with alcohols. For example, this compound ethanolamide can be synthesized by reacting oleic acid with ethanolamine in the presence of a catalyst . This process is scalable and can be optimized for high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oleoyl compounds undergo various chemical reactions, including:
Oxidation: this compound compounds can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction of this compound compounds can lead to the formation of saturated fatty acid derivatives.
Substitution: This compound chloride can undergo nucleophilic substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like ethanolamine, methanol, and other nucleophiles are used in substitution reactions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated fatty acids.
Substitution: Amides, esters, and other this compound derivatives.
Scientific Research Applications
Oleoyl compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of various organic compounds.
Biology: Studied for their role in cell membrane structure and function.
Industry: Used in the production of surfactants, lubricants, and cosmetics.
Mechanism of Action
The mechanism of action of oleoyl compounds varies depending on their specific structure and application. For example, this compound-estrone is believed to act on the hypothalamus in the brain, regulating appetite and metabolic behavior . This compound compounds can interact with various molecular targets, including enzymes and receptors, to exert their effects.
Comparison with Similar Compounds
Oleoyl compounds can be compared with other fatty acid derivatives, such as:
Stearoyl: Derived from stearic acid, a saturated fatty acid.
Palmitoyl: Derived from palmitic acid, another saturated fatty acid.
Linthis compound: Derived from linoleic acid, a polyunsaturated fatty acid.
This compound compounds are unique due to their monounsaturated nature, which imparts different physical and chemical properties compared to saturated and polyunsaturated fatty acids .
Properties
Molecular Formula |
C21H40NaO7P |
|---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
sodium;[2-hydroxy-3-[(E)-octadec-9-enoyl]oxypropyl] hydrogen phosphate |
InChI |
InChI=1S/C21H41O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(23)27-18-20(22)19-28-29(24,25)26;/h9-10,20,22H,2-8,11-19H2,1H3,(H2,24,25,26);/q;+1/p-1/b10-9+; |
InChI Key |
XGRLSUFHELJJAB-RRABGKBLSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


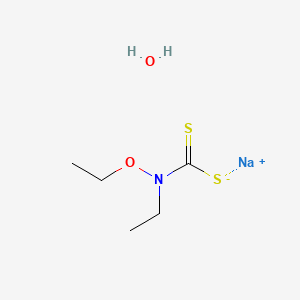

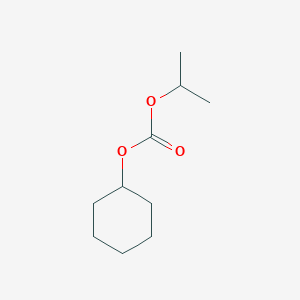
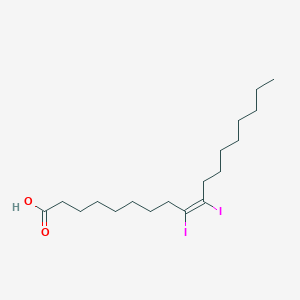
![[3-Acetylsulfanyl-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]pent-3-enyl] acetate](/img/structure/B10858624.png)
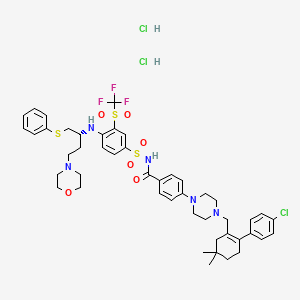
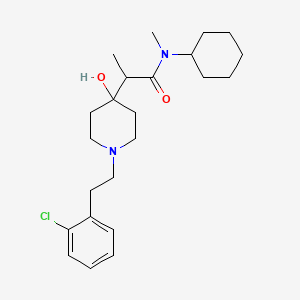
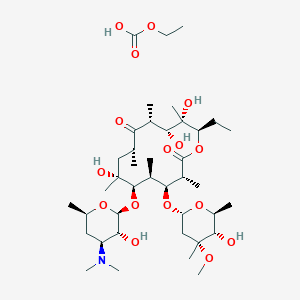
![propan-2-yl (Z)-8-[(2R,3S,4R)-2-[(E,3R)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-4-hydroxyoxolan-3-yl]oct-5-enoate](/img/structure/B10858654.png)

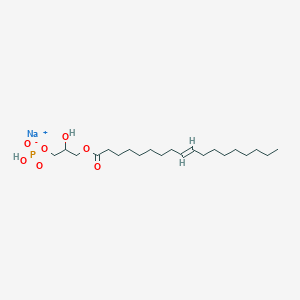

![(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;(1R,3S,5S,7R,9R,13R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-[[2-(dimethylamino)acetyl]amino]-3,5-dihydroxy-6-methyloxan-2-yl]oxy-N-[2-(dimethylamino)ethyl]-1,3,5,7,9,13,37-heptahydroxy-17-[(2S)-5-hydroxy-7-[4-(methylamino)phenyl]-7-oxoheptan-2-yl]-18-methyl-11,15-dioxo-16,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxamide](/img/structure/B10858678.png)
